SARS-CoV-2-IN-15

Antiviral Efficacy SARS-CoV-2 Inhibition Structure-Activity Relationship

Standard niclosamide suffers from poor plasma stability, limiting in vivo antiviral studies. SARS-CoV-2-IN-15 (compound 11) is a designed analogue with validated RNA-dependent RNA polymerase (RdRp) inhibition. - **Target potency:** IC50 = 0.49 µM (SARS-CoV-2, Vero E6 cells) - **Mechanism:** RdRp inhibitor (distinct from Mpro-targeted analogues) - **Key advantage:** Higher stability in human plasma/liver S9 fractions → improved oral bioavailability for preclinical efficacy studies - **Application:** Resistance mechanism studies, combination therapy development, polymerase-targeted antiviral assays Available for research use only. Reliable technical data sheet provided.

Molecular Formula C14H9ClF3NO2
Molecular Weight 315.67 g/mol
Cat. No. B2717429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-15
Molecular FormulaC14H9ClF3NO2
Molecular Weight315.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C(F)(F)F
InChIInChI=1S/C14H9ClF3NO2/c15-9-4-5-12(20)11(7-9)13(21)19-10-3-1-2-8(6-10)14(16,17)18/h1-7,20H,(H,19,21)
InChIKeyOAMVIBKEICGPKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SARS-CoV-2-IN-15: Baseline Potency and Structural Identity


SARS-CoV-2-IN-15 (also referred to as compound 11; CAS 1580-42-3) is a synthetic analog of the anthelmintic drug niclosamide, rationally designed to enhance metabolic stability while retaining anti-SARS-CoV-2 activity [1]. It is characterized as a potent inhibitor of SARS-CoV-2 with an in vitro IC50 of 0.49 μM [1]. The compound belongs to the class of benzamide derivatives and is structurally defined by a 5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide core . Its development addresses key pharmacokinetic limitations of the parent compound, positioning it as a refined tool compound for antiviral research.

SARS-CoV-2 RdRp inhibition study fit
Niclosamide analogue series with distinct stability context
Cell-based antiviral assay research framework

SARS-CoV-2-IN-15: Non-Interchangeability with Niclosamide Analogs


While niclosamide serves as the structural progenitor of SARS-CoV-2-IN-15, their interchangeable use in research settings is contraindicated by divergent metabolic stability profiles. The parent compound niclosamide is known to suffer from poor oral bioavailability and relatively high cytotoxicity, which limits its utility in extended in vitro and in vivo experiments [1]. The primary literature explicitly demonstrates that SARS-CoV-2-IN-15 exhibits higher stability in human plasma and liver S9 enzyme assays compared to niclosamide [1]. These improved stability metrics are projected to translate into enhanced bioavailability and prolonged half-life upon oral administration [1]. Consequently, data generated with niclosamide cannot be directly extrapolated to SARS-CoV-2-IN-15, and vice versa, particularly in studies involving pharmacokinetic assessments or long-duration cellular assays.

Target engagement divergence
RdRp vs Mpro/PLpro inhibitor profiles may shift pathway interpretation and experimental outcomes.
Metabolic stability mismatch
Niclosamide and unoptimized analogues exhibit lower stability; exposure-model context may differ.
Resistance/combination data gap
Uncharacterized analogues lack documented resistance pathways or combination compatibility context.

SARS-CoV-2-IN-15: Differentiation from Niclosamide Analogs


Antiviral Potency: Cross-Analogue IC50 Comparison

SARS-CoV-2-IN-15 (compound 11) demonstrates an IC50 of 0.49 μM against SARS-CoV-2, which is comparable to the efficacy of the parent compound niclosamide. In a direct head-to-head comparison within the same study, niclosamide exhibited an IC50 of 0.34 μM in a Vero E6 plaque assay [1]. While compound 5 (IC50 = 0.057 μM) is a more potent analog in the series, SARS-CoV-2-IN-15 maintains a desirable balance of antiviral activity and significantly improved stability characteristics.

Antiviral Potency
Head-to-head
SARS-CoV-2-IN-15 0.49 µM
Compound 5 (most potent) 0.057 µM
SARS-CoV-2-IN-14 0.39 µM
Supports potency ranking within analogue series; aids compound selection.
Vero E6 cell-based assay; variant-dependent potency not shown for this compound.
Antiviral Efficacy SARS-CoV-2 Inhibition Structure-Activity Relationship

Target Engagement: RdRp vs Mpro Inhibition

A key differentiator for SARS-CoV-2-IN-15 is its superior stability in human plasma and liver S9 enzyme assays. The primary research study explicitly states that compounds 5, 6, and 11 (SARS-CoV-2-IN-15) 'contained higher stability in human plasma and liver S9 enzymes assay than niclosamide' [1]. This qualitative improvement is a direct result of structural modifications to the niclosamide scaffold and is cited as the basis for the anticipated enhancement in oral bioavailability and half-life.

Target Engagement
Class-level
RdRp (IN-15) IC50 0.49 µM
Mpro (IN-8) IC50 0.75 µM
PLpro (PLpro-IN-3) IC50 0.025 µM
Target mechanism determines experimental applicability; select for RdRp interrogation.
Divergent targets across analogue series; procurement must align with pathway objectives.
Metabolic Stability Pharmacokinetics ADME

Metabolic Stability vs Niclosamide

While SARS-CoV-2-IN-15 is not an Mpro inhibitor, its antiviral potency can be contextually compared to well-characterized Mpro inhibitors to define its position in the broader landscape of SARS-CoV-2 antivirals. The covalent Mpro inhibitor GC376 exhibits an IC50 of 24.5 nM (0.0245 μM) , and the clinical-stage inhibitor Nirmatrelvir (PF-07321332) shows an IC50 of 22.2 nM (0.0222 μM) . At 0.49 μM, SARS-CoV-2-IN-15 is approximately 20-fold less potent on a molar basis than these optimized protease inhibitors. However, its distinct mechanism of action (linked to niclosamide's TMEM16F inhibition and autophagy induction pathways) offers a complementary antiviral strategy.

Metabolic Stability
Head-to-head
Reported higher stability vs niclosamide
Improved oral exposure and half-life context
Stability profile may support in vivo experimental reproducibility.
Quantitative stability metrics not disclosed in datasheets; verify for study design.
Mpro Inhibition Cross-Class Comparison Benchmarking

SARS-CoV-2-IN-15: Application Scenarios


RdRp-Focused Viral Replication Studies

SARS-CoV-2-IN-15 is the preferred choice for in vivo pharmacokinetic studies where niclosamide's rapid metabolism and poor oral bioavailability would confound results. The demonstrated improvement in human plasma and liver S9 stability [1] makes it an ideal candidate for oral gavage studies in rodent models to assess bioavailability, half-life, and tissue distribution. This is the primary, evidence-supported application scenario for this compound.

Oral Efficacy with Enhanced Metabolic Stability

Given its origin as a niclosamide analog, SARS-CoV-2-IN-15 can be employed to investigate host-directed antiviral mechanisms, such as TMEM16F-mediated viral entry or autophagy induction during SARS-CoV-2 replication [1]. Its improved stability profile ensures that observed biological effects are less likely to be artifacts of rapid compound degradation during the assay period, enabling more reliable delineation of these pathways.

Viral Polymerase Resistance Characterization

SARS-CoV-2-IN-15 has been noted to inhibit RNA-dependent RNA polymerase (RdRp) activity . This property supports its application as a benchmarking reference compound in RdRp-targeted antiviral screening campaigns. It can serve as a positive control to validate assay conditions and enable comparative efficacy assessments of novel polymerase inhibitors.

Application
Selection Property
Validation Focus
RdRp viral replication studies
RdRp target engagement
Viral RNA synthesis endpoint analysis
Oral exposure studies with metabolic stability
Metabolic stability profile
In vivo exposure-model reproducibility
Polymerase resistance mechanism research
Characterized resistance mutations
Polymerase sequencing and escape mutation analysis
Multi-target combination strategy research
Distinct RdRp mechanism
Synergy and inhibition kinetics evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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